Acetamide, 2-(dimethylamino)-N,N-dimethyl-

Description

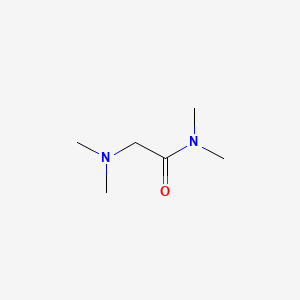

Structure

3D Structure

Properties

CAS No. |

13574-14-6 |

|---|---|

Molecular Formula |

C6H14N2O |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

2-(dimethylamino)-N,N-dimethylacetamide |

InChI |

InChI=1S/C6H14N2O/c1-7(2)5-6(9)8(3)4/h5H2,1-4H3 |

InChI Key |

DWGMAIPVJRBOIB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Acetamide, 2 Dimethylamino N,n Dimethyl

Classical and Established Synthetic Routes

The traditional approaches to the synthesis of amides, including Acetamide (B32628), 2-(dimethylamino)-N,N-dimethyl-, typically involve the formation of an amide bond from a carboxylic acid derivative and an amine.

Overview of Prior Approaches

A primary and well-established method for the synthesis of N,N-dimethylamides is the reaction of a corresponding acyl chloride with dimethylamine (B145610). brainly.combrainly.com This nucleophilic acyl substitution reaction is generally efficient and proceeds readily. brainly.combrainly.com In the context of Acetamide, 2-(dimethylamino)-N,N-dimethyl-, the logical precursor would be 2-(dimethylamino)acetyl chloride. The reaction involves the nucleophilic attack of dimethylamine on the carbonyl carbon of the acid chloride, leading to the displacement of the chloride leaving group and the formation of the desired amide. brainly.com

Another classical approach is the direct condensation of a carboxylic acid with an amine. google.com This method, while more atom-economical, often requires higher temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt and to drive off the water byproduct. mdpi.com For the synthesis of N,N-dimethylacetamide, this involves heating acetic acid and dimethylamine. acs.orgwikipedia.org By analogy, the synthesis of Acetamide, 2-(dimethylamino)-N,N-dimethyl- could be envisioned through the direct reaction of 2-(dimethylamino)acetic acid with dimethylamine under dehydrating conditions.

A third established route involves the aminolysis of esters. Anhydrous esters can react with anhydrous secondary amines in the presence of a catalyst, such as an alkali metal alkoxide, to form amides. google.com This method can be advantageous as it often proceeds under milder conditions than direct amidation of carboxylic acids. google.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the acyl chloride route, the reaction is typically carried out in an inert solvent at controlled temperatures to manage the exothermic nature of the reaction. The choice of solvent can influence the reaction rate and solubility of reactants. A key consideration is the neutralization of the hydrochloric acid byproduct, which can be achieved by using an excess of dimethylamine or by adding a tertiary amine base.

For the direct amidation of carboxylic acids, optimization often involves the use of a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium towards the amide product. mdpi.com The temperature and reaction time are critical parameters that need to be carefully controlled to prevent side reactions.

The following interactive table summarizes typical conditions for analogous N,N-dimethylamide syntheses, which can be inferred as starting points for the optimization of Acetamide, 2-(dimethylamino)-N,N-dimethyl- synthesis.

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |

| Acetyl chloride | Dimethylamine | Dichloromethane (B109758) | 0 - 25 | High |

| Acetic acid | Dimethylamine | None (neat) | 150 | 84 acs.org |

| Methyl acetate | Dimethylamine | None (neat) | High | ~99 wikipedia.org |

| 2-Bromoacetamide | Dimethylamine | Acetonitrile/THF | Room Temp | Not specified chemicalbook.com |

Novel and Sustainable Synthetic Strategies

While classical methods are effective, modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient methodologies.

Development of Green Chemistry Methodologies

A search of the current literature did not yield specific green chemistry methodologies developed exclusively for the synthesis of Acetamide, 2-(dimethylamino)-N,N-dimethyl-. However, general principles of green chemistry applied to amide synthesis would focus on reducing waste, using less hazardous solvents, and improving energy efficiency. This could involve solvent-free reactions or the use of more environmentally benign solvents.

Catalytic Approaches to Acetamide, 2-(dimethylamino)-N,N-dimethyl- Synthesis

Specific catalytic approaches for the synthesis of Acetamide, 2-(dimethylamino)-N,N-dimethyl- are not extensively documented in the available literature. However, the field of catalytic direct amidation has seen significant advancements. Boronic acid catalysts, for example, have been shown to be effective in promoting the direct condensation of carboxylic acids and amines under milder conditions than traditional thermal methods. mdpi.comorganic-chemistry.org Such catalytic systems could potentially be applied to the synthesis of the target molecule, offering a more sustainable alternative to classical routes. Catalytic reaction distillation is another technology that has been employed to improve the synthesis of N,N-dimethylacetamide from acetic acid and dimethylamine, which simplifies the process and reduces energy consumption. google.com

Chemoenzymatic or Biocatalytic Pathways in Chemical Synthesis

There is no specific information available in the searched literature regarding chemoenzymatic or biocatalytic pathways for the synthesis of Acetamide, 2-(dimethylamino)-N,N-dimethyl-. In general, enzymatic catalysis for amide bond formation is an area of growing interest, offering high selectivity and mild reaction conditions. Lipases are one class of enzymes that have been explored for amidation reactions, although their application to highly functionalized small molecules like the target compound would require specific enzyme engineering and development.

Isolation and Purification Techniques for Acetamide, 2-(dimethylamino)-N,N-dimethyl-

Following the completion of the synthesis, a series of work-up and purification steps are necessary to isolate the Acetamide, 2-(dimethylamino)-N,N-dimethyl- from the reaction mixture, which would contain the product, the hydrochloride salt of the amine base, and any unreacted starting materials.

The initial work-up typically involves an aqueous extraction to remove water-soluble byproducts. The reaction mixture is often diluted with an organic solvent and washed with an aqueous solution. For instance, in the synthesis of 2-(Diethylamino)acetamide, the crude product is dissolved in chloroform (B151607) and washed with a saturated aqueous solution of sodium carbonate (Na2CO3) to remove any acidic impurities and the hydrochloride salt. chemicalbook.com A similar procedure for a related compound involves diluting the reaction mixture with water and ethyl acetate, followed by separation of the organic layer. prepchem.com

After the aqueous wash, the organic layer containing the product is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), to remove residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

For further purification, several techniques can be employed, with the choice depending on the physical properties of the compound and the nature of the remaining impurities.

Distillation: If the product is a liquid with sufficient thermal stability and a boiling point that is significantly different from any impurities, vacuum distillation can be an effective purification method.

Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a powerful technique for achieving high purity. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is allowed to cool slowly. The product crystallizes out, leaving the impurities dissolved in the solvent.

Chromatography: Column chromatography is a very common and versatile method for purifying organic compounds. For Acetamide, 2-(dimethylamino)-N,N-dimethyl-, which is a polar molecule, silica (B1680970) gel chromatography would be a suitable choice. A solvent system (eluent) of appropriate polarity is used to pass the crude product through a column packed with silica gel. The components of the mixture will travel down the column at different rates depending on their affinity for the silica gel and their solubility in the eluent, allowing for their separation. In an analogous synthesis, the crude product was purified by chromatography on silica gel using a mixture of dichloromethane and methanol (B129727) as the eluent. prepchem.com

The following table summarizes the common isolation and purification techniques applicable to Acetamide, 2-(dimethylamino)-N,N-dimethyl-.

| Technique | Description | Typical Reagents/Materials |

|---|---|---|

| Aqueous Work-up/Extraction | Removal of water-soluble impurities and byproducts like amine hydrochlorides. | Water, saturated aqueous NaHCO3 or Na2CO3 solution, brine, and an immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate). prepchem.comchemicalbook.com |

| Drying | Removal of residual water from the organic phase. | Anhydrous Na2SO4 or MgSO4. prepchem.comchemicalbook.com |

| Solvent Removal | Concentration of the product by evaporating the solvent. | Rotary evaporator under reduced pressure. prepchem.comchemicalbook.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel (stationary phase), and a solvent system such as Dichloromethane/Methanol or Ethyl Acetate/Hexane (mobile phase). prepchem.com |

| Distillation | Purification of liquids based on differences in boiling points. | Vacuum pump for reduced pressure distillation of high-boiling point liquids. |

| Recrystallization | Purification of solids based on differences in solubility. | A suitable solvent or solvent pair in which the compound has high solubility at high temperature and low solubility at low temperature. |

Mechanistic Investigations of Chemical Transformations Involving Acetamide, 2 Dimethylamino N,n Dimethyl

Role as a Nucleophile or Base in Organic Reactions

Detailed investigations into the role of Acetamide (B32628), 2-(dimethylamino)-N,N-dimethyl- as a nucleophile or a base in organic reactions are not present in the currently accessible scientific literature. The compound possesses multiple nitrogen atoms with lone pairs of electrons, suggesting potential for both nucleophilic and basic activity; however, empirical studies to characterize this behavior are not available.

Kinetic and Thermodynamic Studies of Reactions

A thorough search for kinetic and thermodynamic data, such as reaction rate constants, activation energies, or equilibrium constants, involving Acetamide, 2-(dimethylamino)-N,N-dimethyl- yielded no results. Consequently, there is no quantitative information available to assess its reactivity profile under various conditions.

Reaction Pathway Elucidation and Intermediates

There are no published studies elucidating the reaction pathways or identifying intermediates when Acetamide, 2-(dimethylamino)-N,N-dimethyl- participates in organic reactions. Mechanistic analyses that would provide insight into its step-by-step involvement in chemical transformations have not been reported.

Participation in Metal-Mediated or Catalytic Processes

Information regarding the participation of Acetamide, 2-(dimethylamino)-N,N-dimethyl- in metal-mediated or catalytic processes is absent from the scientific literature. While its structure suggests potential as a chelating ligand, no studies have been published to confirm or explore this capacity.

Ligand Properties and Coordination Chemistry with Metal Centers

No research has been found detailing the ligand properties or coordination chemistry of Acetamide, 2-(dimethylamino)-N,N-dimethyl- with any metal centers. There are no reports on the synthesis, isolation, or characterization of metal complexes involving this compound, and therefore, no data on coordination modes, bond lengths, or stability constants are available.

Catalytic Activity in Specific Reaction Types

In the absence of any studies on its coordination chemistry, there is correspondingly no information on the potential catalytic activity of Acetamide, 2-(dimethylamino)-N,N-dimethyl- or its metal complexes in any specific type of reaction.

Photochemical and Electrochemical Reactivity of Acetamide, 2-(dimethylamino)-N,N-dimethyl-

A comprehensive search of the literature yielded no studies concerning the photochemical or electrochemical reactivity of Acetamide, 2-(dimethylamino)-N,N-dimethyl-. Data regarding its behavior upon exposure to light, its redox potentials, or its performance in electrochemical reactions are not available.

Redox Behavior and Electrochemistry

Specific electrochemical data, such as cyclic voltammetry studies, determining the oxidation or reduction potentials of Acetamide, 2-(dimethylamino)-N,N-dimethyl-, are not available in the scientific literature. The redox behavior of this molecule would be influenced by its two primary functional groups.

The tertiary amine moiety is generally susceptible to electrochemical oxidation. The process typically involves the removal of an electron from the nitrogen lone pair to form a radical cation. The stability and subsequent reaction pathways of this radical cation are highly dependent on the molecular structure and the reaction environment. For many tertiary amines, the initial oxidation is irreversible and can be followed by deprotonation at an adjacent carbon, leading to the formation of an α-amino radical.

The N,N-dimethylacetamide functionality is generally considered electrochemically stable and difficult to reduce or oxidize. The amide group is highly stabilized by resonance, making it resistant to electron transfer processes within typical electrochemical windows.

Without empirical data, it is not possible to determine the specific redox potentials, the reversibility of any electron transfer events, or the nature of the resulting products for Acetamide, 2-(dimethylamino)-N,N-dimethyl-.

Advanced Spectroscopic and Structural Characterization of Acetamide, 2 Dimethylamino N,n Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For Acetamide (B32628), 2-(dimethylamino)-N,N-dimethyl-, with the molecular formula C6H14N2O, NMR provides detailed information about the carbon and proton environments.

While one-dimensional (1D) NMR spectra provide initial information on chemical shifts and basic connectivity, multi-dimensional (2D) NMR techniques are required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and confirm the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the structure of 2-(dimethylamino)-N,N-dimethylacetamide, there are no protons on adjacent carbons or heteroatoms. The methylene (B1212753) protons (-CH₂-) are adjacent to a nitrogen atom and the carbonyl carbon, neither of which has attached protons. Therefore, a standard ¹H-¹H COSY spectrum would be expected to show no cross-peaks, confirming the isolation of the different proton spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. For this molecule, four distinct proton environments are expected: the two N-methyl groups of the amide, the methylene group, and the two N-methyl groups of the dimethylamino moiety. An HSQC or HMQC spectrum would be crucial for assigning each carbon signal to its corresponding proton signal.

Table 1: Predicted ¹H-¹³C One-Bond Correlations (HSQC/HMQC)

| Protons | Expected ¹H Chemical Shift (ppm) | Attached Carbon | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Amide N(CH₃)₂ | ~2.9-3.1 | Amide N-C H₃ | ~35-38 |

| -CH₂- | ~3.0 | -C H₂- | ~60-65 |

| Amino N(CH₃)₂ | ~2.2 | Amino N-C H₃ | ~45-48 |

| Carbonyl Carbon | N/A | >C=O | ~170-172 |

Table 2: Key Predicted HMBC Correlations for Structural Elucidation

| Protons (¹H) | Correlated Carbons (¹³C) over 2-3 Bonds | Structural Information Confirmed |

|---|---|---|

| Amide N(CH₃)₂ | Carbonyl Carbon (>C=O) | Connectivity of the amide group |

| -CH₂- | Carbonyl Carbon (>C=O) | Linkage between methylene and carbonyl |

| -CH₂- | Amino N-Methyl Carbons (-N(CH₃)₂) | Linkage between methylene and amino group |

| Amino N(CH₃)₂ | Methylene Carbon (-CH₂-) | Connectivity of the glycinamide (B1583983) backbone |

Amide bonds are known to exhibit restricted rotation around the carbon-nitrogen (C-N) bond due to the delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double-bond character. This phenomenon can be studied using dynamic NMR (DNMR) spectroscopy.

In 2-(dimethylamino)-N,N-dimethylacetamide, the rotation around the O=C—N(CH₃)₂ bond is expected to be slow on the NMR timescale at room temperature or below. This restricted rotation makes the two methyl groups attached to the amide nitrogen magnetically non-equivalent—one is cis and the other is trans to the carbonyl oxygen. As a result, they appear as two distinct singlets in the ¹H NMR spectrum.

As the temperature is increased, the rate of rotation around the amide bond increases. When the rate of this exchange becomes fast enough, the NMR spectrometer detects only the average environment for the two methyl groups, and the two separate signals broaden, coalesce into a single broad peak, and eventually sharpen into a single singlet at a higher temperature. By analyzing the changes in the line shape of these signals as a function of temperature, the rate of rotation and the energy barrier (Gibbs free energy of activation, ΔG‡) for this conformational change can be calculated. While specific studies on this molecule are not widely published, the rotational barrier in the related N,N-dimethylacetamide is a well-studied example with barriers reported in the range of 12-80 kJ/mol.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

The structure of 2-(dimethylamino)-N,N-dimethylacetamide contains several functional groups that give rise to characteristic absorption bands in its IR and Raman spectra. The key functional groups are the tertiary amide, the tertiary amine, and C-H bonds of the methyl and methylene groups. A normal mode analysis, as has been performed on the similar N,N-dimethylacetamide, would provide a detailed basis for band assignments.

Table 3: Characteristic Vibrational Frequencies and Band Assignments

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Description |

|---|---|---|---|

| 2950-3020 | C-H Stretching | -CH₃, -CH₂- | Asymmetric and symmetric stretching of methyl and methylene groups. |

| 2815-2870 | C-H Stretching | -CH₃, -CH₂- | Additional C-H stretching bands, sometimes associated with Fermi resonance. |

| 1640-1660 | C=O Stretching | Tertiary Amide | The "Amide I" band, a very strong and characteristic absorption in the IR spectrum. |

| 1400-1500 | C-N Stretching / Bending | Tertiary Amide | Often referred to as the "Amide III" region, coupled with other vibrations. |

| 1400-1480 | C-H Bending | -CH₃, -CH₂- | Scissoring and asymmetric bending modes. |

| 1100-1250 | C-N Stretching | Tertiary Amine | Stretching vibration of the C-N bond of the dimethylamino group. |

Molecules can exist in different spatial arrangements known as conformations or rotamers, which arise from rotation around single bonds. For 2-(dimethylamino)-N,N-dimethylacetamide, rotation around the C-C and C-N single bonds can lead to different stable conformers.

Each conformer has a unique set of vibrational modes. In some cases, certain vibrational modes are sensitive to the dihedral angle of a particular bond, leading to shifts in frequency between different conformers. By studying the IR or Raman spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to different conformers. For example, if the relative intensities of certain bands change with temperature, it can indicate a shift in the equilibrium population of the conformers. While detailed studies on this specific molecule are limited, this approach has been applied to analyze the conformations of related molecules like N-methylacetamide.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 2-(dimethylamino)-N,N-dimethylacetamide (molecular weight: 130.19 g/mol ), the molecular ion peak ([M]⁺•) would be observed at m/z 130 under electron ionization (EI). The fragmentation of the molecular ion is dictated by the functional groups present. The tertiary amine and amide groups are primary sites for fragmentation initiation.

Key fragmentation pathways include:

Alpha-cleavage: This is a characteristic fragmentation for amines and amides. Cleavage of the C-C bond adjacent to the dimethylamino nitrogen is highly favorable, leading to the formation of a stable, resonance-stabilized iminium ion at m/z 58 . This is often the base peak in the spectrum. (CH₃)₂N⁺=CH₂ (m/z 58)

Cleavage of the amide group: Fragmentation can occur on either side of the carbonyl group. Cleavage of the bond between the carbonyl carbon and the methylene carbon can yield the dimethylcarbamoyl cation. (CH₃)₂N-C=O⁺ (m/z 72)

McLafferty rearrangement is not possible for this molecule as it lacks the required gamma-hydrogen.

Table 4: Predicted Key Fragment Ions in Mass Spectrometry

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 130 | [(CH₃)₂NCH₂CON(CH₃)₂]⁺• | Molecular Ion (M⁺•) |

| 72 | [(CH₃)₂NCO]⁺ | Cleavage of the CH₂-CO bond |

| 58 | [(CH₃)₂NCH₂]⁺ or [CH₂=N(CH₃)₂]⁺ | Alpha-cleavage adjacent to the amino nitrogen |

| 44 | [N(CH₃)₂]⁺ | Cleavage of the CO-N bond |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This technique allows for the determination of the elemental formula of a molecule with a high degree of confidence. For Acetamide, 2-(dimethylamino)-N,N-dimethyl-, the exact mass has been calculated based on its molecular formula, C6H14N2O. nih.govepa.gov

The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element in the molecule, is a key piece of data obtained from HRMS. This precise measurement helps to distinguish the compound from other molecules that may have the same nominal mass.

Table 1: High-Resolution Mass Spectrometry Data for Acetamide, 2-(dimethylamino)-N,N-dimethyl-

| Parameter | Value |

|---|---|

| Molecular Formula | C6H14N2O |

| Calculated Exact Mass | 130.110613074 Da |

| Molecular Weight | 130.19 g/mol |

Fragmentation Pathways and Structural Elucidation

Amides commonly undergo α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. In the case of Acetamide, 2-(dimethylamino)-N,N-dimethyl-, this could lead to the loss of a dimethylamino radical or the formation of a dimethylamino-substituted acylium ion. The presence of the second dimethylamino group on the alpha-carbon introduces additional fragmentation possibilities, including rearrangements and the formation of characteristic iminium ions, which are often stable and thus produce prominent peaks in the mass spectrum.

The fragmentation of peptides derivatized with ω-dimethylamino acids has been studied, revealing that the terminal dimethylamino group can actively participate in fragmentation. nih.gov Although Acetamide, 2-(dimethylamino)-N,N-dimethyl- is not a peptide, the principles of how a dimethylamino group can influence fragmentation are relevant. The fragmentation of amides can also be influenced by the nature of the substituents on the nitrogen atom and the alpha-carbon.

X-ray Crystallography and Solid-State Structure (if applicable)

As of the current available data, there are no published X-ray crystallography studies specifically for Acetamide, 2-(dimethylamino)-N,N-dimethyl-. Therefore, a detailed analysis of its crystal packing, intermolecular interactions in the solid state, and potential polymorphism cannot be provided at this time.

For context, studies on related but structurally simpler molecules like acetamide have revealed details about their solid-state structures. wikipedia.orgresearchgate.net For instance, the crystal structure of acetamide shows molecules linked by hydrogen bonds. wikipedia.orgresearchgate.net However, the substitution of all amide and amino protons with methyl groups in Acetamide, 2-(dimethylamino)-N,N-dimethyl- would preclude classical hydrogen bonding and would likely result in a significantly different crystal packing arrangement, likely dominated by weaker van der Waals forces.

Crystal Packing and Intermolecular Interactions

No specific data is available for Acetamide, 2-(dimethylamino)-N,N-dimethyl-.

Polymorphism Studies and Solid-State Properties

No specific data is available for Acetamide, 2-(dimethylamino)-N,N-dimethyl-.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetamide, 2-(dimethylamino)-N,N-dimethyl- |

Computational and Theoretical Studies of Acetamide, 2 Dimethylamino N,n Dimethyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For "Acetamide, 2-(dimethylamino)-N,N-dimethyl-", these calculations can elucidate the distribution of electrons and predict regions of reactivity. While specific studies on this exact molecule are not prevalent, insights can be drawn from computational studies of related N,N-dimethylacetamide (DMA) and other acetamide (B32628) derivatives. gac.edu

The electronic structure of "Acetamide, 2-(dimethylamino)-N,N-dimethyl-" can be described by its molecular orbitals (MOs), which are mathematical functions that describe the wave-like behavior of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The distribution of electron density reveals the charge distribution across the molecule, highlighting electronegative and electropositive regions. In amides like "Acetamide, 2-(dimethylamino)-N,N-dimethyl-", the electron density is expected to be higher around the oxygen and nitrogen atoms due to their higher electronegativity.

Theoretical studies on similar molecules often employ methods like Density Functional Theory (DFT) to analyze electron density and natural bond orbital (NBO) analysis to understand charge distribution and delocalization of the nitrogen lone pair. mdpi.com

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. For "Acetamide, 2-(dimethylamino)-N,N-dimethyl-", the region around the carbonyl oxygen is expected to have a negative electrostatic potential, making it a likely site for electrophilic attack. Conversely, regions with positive potential are susceptible to nucleophilic attack.

Reactivity descriptors, derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can provide quantitative measures of the molecule's reactivity. These descriptors help in understanding the global reactivity of the molecule. Theoretical studies on related amides have utilized MEP and Milliken charges to explore their reactivity. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of "Acetamide, 2-(dimethylamino)-N,N-dimethyl-" arises from the rotation around its single bonds. Conformational analysis aims to identify the stable conformations (conformers) of the molecule and the energy barriers between them.

The potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. By mapping the PES, the most stable conformers, corresponding to the minima on the surface, can be identified. For "Acetamide, 2-(dimethylamino)-N,N-dimethyl-", rotation around the C-N bonds and the C-C bond will lead to various conformers. The relative energies of these conformers determine their population at a given temperature. Computational methods can be used to perform relaxed potential energy scans to explore the PES. gac.edu Studies on N-methyl acetamide have shown the existence of cis and trans isomers, and similar isomerism can be expected in more complex acetamides. researchgate.net

The energy barriers to rotation around single bonds are known as torsional barriers. In "Acetamide, 2-(dimethylamino)-N,N-dimethyl-", the rotation around the amide C-N bond is of particular interest due to its partial double bond character, which results in a significant rotational barrier. gac.edu This hindered rotation can be studied using dynamic NMR spectroscopy and computational methods. mdpi.com

Steric effects, arising from the repulsion between bulky substituents, play a crucial role in determining the preferred conformation and the height of the torsional barriers. The four methyl groups in "Acetamide, 2-(dimethylamino)-N,N-dimethyl-" will introduce significant steric hindrance, influencing the molecule's shape and reactivity. Computational studies on related systems have explored the impact of steric repulsion on torsional potentials. researchgate.netnih.gov

Simulation of Reaction Mechanisms

No Computational or Theoretical Studies Found for "Acetamide, 2-(dimethylamino)-N,N-dimethyl-"

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies were identified for the chemical compound Acetamide, 2-(dimethylamino)-N,N-dimethyl- . Consequently, it is not possible to provide an article with the detailed structure and content as requested, focusing on the transition state characterization, reaction energetics, rate constant predictions, and prediction of spectroscopic properties for this particular molecule.

The search for scholarly articles encompassed topics including:

Computational and Theoretical Studies: General and specific searches for density functional theory (DFT) calculations, molecular dynamics simulations, and other computational methods applied to "Acetamide, 2-(dimethylamino)-N,N-dimethyl-".

Transition State Characterization: Investigations into the reaction mechanisms involving this compound, which would include the identification and analysis of transition states.

Reaction Energetics and Rate Constants Prediction: Studies predicting the thermodynamic and kinetic parameters of reactions where "Acetamide, 2-(dimethylamino)-N,N-dimethyl-" is a reactant or product.

Prediction of Spectroscopic Properties: Computational predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and theoretical vibrational (Infrared and Raman) spectra.

While a significant body of research exists for related and simpler amide compounds, such as acetamide and N,N-dimethylacetamide, the specific tetra-substituted derivative, "Acetamide, 2-(dimethylamino)-N,N-dimethyl-," does not appear to have been the subject of published computational or theoretical investigation. Therefore, no data tables or detailed research findings can be generated for the outlined sections.

In-depth Analysis of Acetamide, 2-(dimethylamino)-N,N-dimethyl- in Synthetic Chemistry

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research regarding the specific applications of the chemical compound Acetamide, 2-(dimethylamino)-N,N-dimethyl-. This compound, identified by its CAS Number 22053-19-8, does not feature prominently in documented studies as a solvent, reagent, auxiliary, or precursor in the contexts specified.

The available information is largely limited to its identification, basic physical properties, and commercial availability from chemical suppliers. There is no substantive body of research detailing its influence on reaction rates and selectivity, its effects as a medium in homogeneous catalysis, or its utility in activating functional groups. Furthermore, its application in mediating stereoselective reactions or as a direct precursor in the synthesis of complex molecules is not described in accessible scientific literature.

Consequently, it is not possible to provide a detailed, evidence-based article that adheres to the requested structure on the applications of Acetamide, 2-(dimethylamino)-N,N-dimethyl- in synthetic chemistry. The creation of such an article would require data and research findings that are not currently present in the public domain.

Applications of Acetamide, 2 Dimethylamino N,n Dimethyl in Synthetic Chemistry

Precursor in the Synthesis of Complex Molecules

Building Block in Heterocyclic Chemistry

Acetamide (B32628), 2-(dimethylamino)-N,N-dimethyl-, also known as 2-(dimethylamino)-N,N-dimethylacetamide, is a compound whose direct application as a primary building block in the synthesis of heterocyclic compounds is not extensively documented in dedicated research. However, its structural relationship to N,N-dimethylacetamide (DMAc) is significant. DMAc is widely recognized as a versatile reagent and solvent in the construction of N-heterocyclic compounds. In various synthetic methodologies, DMAc can serve as a source of electrophilic carbon, contributing to the formation of diverse heterocyclic scaffolds such as quinazolinones, pyrrole-quinoxalines, and dihydro-benzothiadiazine dioxides. nih.govnih.gov

While direct utilization of Acetamide, 2-(dimethylamino)-N,N-dimethyl- as a starting material for heterocycle synthesis is not prominently featured in the reviewed literature, its constituent fragments are analogous to those provided by DMAc in many reactions. For instance, the dimethylamino group is a key functional moiety that can be incorporated into heterocyclic rings.

One area where related structures are employed is in the synthesis of quinolines. For example, the reaction of N,N-dimethylacetamide (DMA) with methane sulfonyl chloride has been explored as an alternative to the Vilsmeier-Haack reagent for the effective synthesis of 2-chloro-3-acetyl quinolines from acetanilides. heteroletters.org This highlights the potential for N,N-disubstituted acetamides to act as precursors in the formation of heterocyclic systems.

Interactive Data Table: Heterocyclic Systems Synthesized Using N,N-Dimethylacetamides

| Heterocyclic System | Precursors | Reagents | Reference |

| 4-Quinazolinones | Nitrogen-containing nucleophiles | N,N-dimethylacetamide (DMAc), FeCl₃·6H₂O, di-t-butyl peroxide (DTBP) | nih.gov |

| Pyrrole-quinoxalines | Nitrogen-containing nucleophiles | N,N-dimethylacetamide (DMAc), FeCl₃·6H₂O, di-t-butyl peroxide (DTBP) | nih.gov |

| Dihydro-benzothiadiazine dioxides | Nitrogen-containing nucleophiles | N,N-dimethylacetamide (DMAc), FeCl₃·6H₂O, di-t-butyl peroxide (DTBP) | nih.gov |

| 2-Chloro-3-acetyl quinolines | Acetanilides | N,N-dimethylacetamide (DMA), Methane sulfonyl chloride (MsCl) | heteroletters.org |

Intermediate in Multi-step Organic Syntheses

The role of Acetamide, 2-(dimethylamino)-N,N-dimethyl- as a distinct intermediate in multi-step organic syntheses is another area where specific, detailed research findings are limited. More commonly, the broader class of N,N-dimethylamides, particularly N,N-dimethylacetamide (DMAc), is utilized as a multipurpose reagent that can act as a solvent, a catalyst, and a source of various molecular fragments. dntb.gov.uachemicalbook.comchemicalbook.com

In the context of multi-step syntheses, DMAc participates in a variety of transformations, including amidations, formylations, and carbonylations, by delivering its own atoms (H, C, N, and O) to the reacting substrates. nih.gov For example, DMAc has been used to provide the CMe fragment for the synthesis of 2-methylbenzimidazoles from benzene-1,2-diamines. nih.gov

Given that Acetamide, 2-(dimethylamino)-N,N-dimethyl- is a substituted derivative of DMAc, it can be inferred that it may participate in similar transformations or be formed as an intermediate in reactions involving DMAc. However, specific examples detailing the isolation and subsequent reaction of Acetamide, 2-(dimethylamino)-N,N-dimethyl- as a discrete intermediate are not prevalent in the surveyed scientific literature.

The compound is commercially available and is noted for its potential as a specialty solvent, reagent, and intermediate, offering good solubility and reactivity for organic synthesis. Its chemical properties, such as a boiling point of 174.7°C at 760mmHg and a density of 0.935g/cm³, are well-defined.

Interactive Data Table: Properties of Acetamide, 2-(dimethylamino)-N,N-dimethyl-

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂O | nih.gov |

| Molecular Weight | 130.19 g/mol | nih.gov |

| Boiling Point | 174.7°C at 760mmHg | |

| Density | 0.935 g/cm³ | |

| IUPAC Name | 2-(dimethylamino)-N,N-dimethylacetamide | nih.gov |

| CAS Number | 13574-14-6 | nih.gov |

Derivatization Chemistry and Structure Reactivity Relationships of Acetamide, 2 Dimethylamino N,n Dimethyl

Functionalization at the Amide Nitrogen

The nitrogen atom of the N,N-dimethylacetamide group is generally considered to be poorly nucleophilic. This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which imparts a partial double bond character to the C-N bond, and steric hindrance from the two methyl groups. Consequently, direct functionalization at this site is challenging.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation and N-acylation of tertiary amides are not standard transformations due to the low nucleophilicity of the amide nitrogen. stackexchange.com Typically, amides must first be converted to their more nucleophilic conjugate bases to undergo alkylation. mdpi.com This requires the use of very strong bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi) to deprotonate the amide, a reaction that is not possible for a tertiary amide which lacks a proton on the nitrogen. stackexchange.com

However, acid-catalyzed N-alkylation can occur under specific circumstances, particularly if the alkylating agent can form a highly stabilized carbocation. flvc.org For instance, the reaction of an amide with an alcohol that can readily form a stable carbenium ion in an acidic medium can lead to N-alkylation. flvc.org In the context of Acetamide (B32628), 2-(dimethylamino)-N,N-dimethyl-, such a reaction would be competitive with protonation of the more basic dimethylamino group.

Synthesis of N-Substituted Derivatives

Given the difficulty of direct alkylation or acylation on the tertiary amide nitrogen, the synthesis of N-substituted derivatives would proceed through alternative strategies. scielo.brnih.govresearchgate.net A common approach involves building the desired N-substituted amide from different starting materials rather than modifying a pre-existing tertiary amide. stackexchange.com For example, reacting an appropriately substituted secondary amine with an acyl halide or anhydride (B1165640) is a standard method for synthesizing tertiary amides. researchgate.netbath.ac.uk

Modifications of the Dimethylamino Group

The tertiary dimethylamino group is a key site of reactivity in the molecule, acting as a nucleophile and a base.

Quaternization Reactions

The most characteristic reaction of a tertiary amine is quaternization, also known as the Menshutkin reaction. unacademy.comwikipedia.org This SN2 reaction involves the treatment of the tertiary amine with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. unacademy.comwikipedia.org The reactivity of the alkyl halide typically follows the order RI > RBr > RCl. wikipedia.org For Acetamide, 2-(dimethylamino)-N,N-dimethyl-, this reaction would proceed as follows:

Reactants: Acetamide, 2-(dimethylamino)-N,N-dimethyl- and an alkyl halide (e.g., methyl iodide).

Product: A quaternary ammonium salt, where a fourth alkyl group is attached to the dimethylamino nitrogen, resulting in a permanent positive charge on that nitrogen atom. unacademy.com

These reactions can be influenced by the solvent, with polar solvents generally favoring the reaction. wikipedia.orgresearchgate.net Continuous processes for quaternization have also been developed, operating at elevated temperatures and pressures to keep the alkyl halide dissolved in the reaction mixture. google.com

| Reactant 1 | Reactant 2 | Product Type | Reaction Name |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | Menshutkin Reaction |

Amine-Based Transformations

Beyond quaternization, the dimethylamino group can undergo other transformations.

N-Oxide Formation: Tertiary amines can be oxidized to N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). These N-oxides are useful intermediates in organic synthesis. nih.gov

C-N Bond Cleavage/Transformation: The dimethylamino group, while often stable, can be transformed. For instance, nickel-catalyzed C-N borylation can convert the dimethylamino group into a boryl group, which can then be subjected to a wide range of further functionalizations. nih.gov In some molecular contexts, activating agents can be used to facilitate the substitution of the dimethylamino group with other nucleophiles. researchgate.net

Alterations of the Acetyl Moiety

The acetyl group offers two main sites for chemical modification: the carbonyl carbon and the α-carbon (the CH₂ group situated between the carbonyl and the dimethylamino group).

Reactions at the α-Carbon: The protons on the α-carbon are acidic due to their position between two electron-withdrawing groups (the amide carbonyl and the dimethylamino group). Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate this carbon to form an enolate. libretexts.orgyoutube.com This enolate is an ambident nucleophile, capable of reacting with electrophiles (such as alkyl halides) at either the α-carbon or the oxygen atom. libretexts.org Carbon-alkylation is typically the major pathway, leading to the formation of a new C-C bond at the α-position. libretexts.orgyoutube.com The formation and reactivity of acetamide enolates have been studied, demonstrating their utility in synthesis. researchgate.net

Reduction of the Carbonyl Group: The amide carbonyl group is relatively unreactive towards reduction compared to ketones or aldehydes. However, it can be reduced using powerful reducing agents.

Reduction to Amines: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce the tertiary amide to a tertiary amine, converting the C=O group to a CH₂ group. orgoreview.com This reaction transforms the acetyl moiety into an ethyl group. Other reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can also achieve this transformation. orgoreview.comacs.orgresearchgate.net

Reduction to Aldehydes: Under controlled conditions with specific, sterically hindered reducing agents like disiamylborane (B86530) or diisobutylaluminum hydride (DIBAL-H), the reduction can be stopped at the aldehyde stage. acs.orgresearchgate.net

Reduction to Alcohols: Some reducing systems, such as samarium(II) iodide (SmI₂) with an amine and water, can cleave the C-N bond and reduce the carbonyl group to an alcohol. nih.gov

The choice of reducing agent allows for selective transformation of the amide group, as summarized in the table below.

| Reagent | Product of Tertiary Amide Reduction |

| Lithium aluminum hydride (LiAlH₄) | Tertiary Amine |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | Tertiary Amine |

| Disiamylborane | Aldehyde |

| Samarium(II) iodide (SmI₂)/amine/H₂O | Alcohol |

Alpha-Functionalization Reactions

The carbon atom adjacent to the amide carbonyl group (the α-carbon) is susceptible to functionalization through the formation of an enolate intermediate. The acidity of the α-hydrogens is increased by the electron-withdrawing nature of the adjacent carbonyl group, making them removable by a strong base. masterorganicchemistry.com

The formation of the enolate of N,N-dimethylacetamide allows for subsequent reactions with various electrophiles. chegg.com For instance, the reaction of this enolate with an α,β-unsaturated ketone like (E)-6-methylhept-2-en-4-one can proceed via two different pathways depending on the reaction conditions. At low temperatures (-78 °C), the reaction favors a 1,2-direct addition to the carbonyl group. chegg.comchegg.com At higher temperatures (+65 °C), the thermodynamically favored 1,4-conjugate addition to the α,β-unsaturated system is the predominant pathway. chegg.comchegg.com

While specific, extensively documented examples of alpha-functionalization for Acetamide, 2-(dimethylamino)-N,N-dimethyl- are limited in readily available literature, the principles of enolate chemistry suggest a range of potential transformations. masterorganicchemistry.comyoutube.com These reactions are fundamental in organic synthesis for forming new carbon-carbon bonds.

Table 1: Potential Alpha-Functionalization Reactions

| Reaction Type | Electrophile Example | Potential Product Structure |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | 2-(dimethylamino)-N,N-dimethylpropanamide |

| Aldol Addition | Acetaldehyde (CH₃CHO) | 2-(dimethylamino)-3-hydroxy-N,N-dimethylbutanamide |

This table represents theoretically possible reactions based on established principles of enolate chemistry. Specific experimental data for these reactions with Acetamide, 2-(dimethylamino)-N,N-dimethyl- is not widely reported.

Carboxylic Acid Derivatives

The amide group of Acetamide, 2-(dimethylamino)-N,N-dimethyl- can be converted into other carboxylic acid derivatives, primarily through hydrolysis.

Hydrolysis: Under acidic conditions, the amide bond can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 2-(dimethylamino)acetic acid, and dimethylamine (B145610) hydrochloride. wikipedia.org This reaction is a typical transformation for N,N-disubstituted amides. wikipedia.org Conversely, the compound shows greater resistance to hydrolysis under basic conditions. wikipedia.org

Transamidation and Esterification: While direct conversion to other amides (transamidation) or esters (esterification) from the stable N,N-dimethylamide is generally challenging, related chemistry provides context. For example, methods exist for converting carboxylic acids into N,N-dimethylamides using N,N-dimethylacetamide (DMAc) as a source of the dimethylamine group at high temperatures, often with an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.netresearchgate.net This indicates that under forcing conditions, the core structure can be involved in amide-forming reactions, although the reverse reaction starting from the highly stable N,N-dimethylamide is less common.

Systematic Study of Substituent Effects on Reactivity and Properties

Systematic studies detailing the effects of various substituents on the reactivity and properties of Acetamide, 2-(dimethylamino)-N,N-dimethyl- are not extensively available in the scientific literature. Such studies would typically involve synthesizing a series of derivatives where substituents are varied at different positions on the molecule and then measuring kinetic or thermodynamic parameters.

For analogous but different chemical systems, such as a series of substituted 2-(N,N-dimethylamino)chromones, research has been conducted to determine the influence of remote substituents on basicity (pKa values). researchgate.net In that specific study, the pKa values were found to lie within a narrow range, and a correlation was attempted with Hammett substituent constants (σp). researchgate.net While a direct correlation was not perfect across all derivatives, it demonstrated the principle of how electronic effects of substituents can be quantitatively assessed. researchgate.net

A similar systematic investigation for Acetamide, 2-(dimethylamino)-N,N-dimethyl- would provide valuable insight into its structure-reactivity relationships. This would involve preparing derivatives with electron-donating and electron-withdrawing groups and analyzing their impact on, for example, the rate of enolate formation, the equilibrium of addition reactions, or the rate of hydrolysis. However, at present, comprehensive data tables and detailed research findings from such a systematic study on this specific compound are not publicly documented.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Acetamide, 2-(dimethylamino)-N,N-dimethyl- |

| (E)-6-methylhept-2-en-4-one |

| 2-(dimethylamino)acetic acid |

| Dimethylamine hydrochloride |

Emerging Research Areas and Future Directions in Acetamide, 2 Dimethylamino N,n Dimethyl Research

Integration in Flow Chemistry and Microreactor Systems

There is no available research data or documented studies on the integration or application of Acetamide (B32628), 2-(dimethylamino)-N,N-dimethyl- within flow chemistry processes or microreactor systems. The potential advantages or challenges of its use as a reagent, solvent, or catalyst in continuous flow environments have not been explored in the current body of scientific literature.

Advanced Materials Science Applications

Specific applications of Acetamide, 2-(dimethylamino)-N,N-dimethyl- in the field of advanced materials science have not been reported. There are no studies indicating its use as a monomer, polymer additive, or precursor in the synthesis of novel materials with specialized properties.

Green Chemistry and Sustainable Applications in Chemical Processes

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. There is no available research assessing the environmental impact, recyclability, or potential use of Acetamide, 2-(dimethylamino)-N,N-dimethyl- as a green solvent or reagent in sustainable chemical processes. Its life cycle assessment and biodegradability have not been documented.

Challenges and Opportunities in Acetamide, 2-(dimethylamino)-N,N-dimethyl- Research

The primary challenge in the research of Acetamide, 2-(dimethylamino)-N,N-dimethyl- is the current lack of foundational studies exploring its properties and potential applications in modern chemical research. This absence of data presents a significant opportunity for future research. Initial exploratory studies would be required to determine its fundamental chemical and physical properties, followed by investigations into its potential utility in the aforementioned emerging fields. The opportunities are vast, as the compound remains largely unexplored, but any future research would be starting from a baseline of very limited public knowledge.

Q & A

Q. Q1. What are the primary synthetic routes for 2-(dimethylamino)-N,N-dimethylacetamide, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution reactions, where dimethylamine reacts with chloroacetamide derivatives under controlled pH and temperature . Key factors affecting yield include:

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) characterize this compound’s purity and structural integrity?

Answer:

- ¹H/¹³C NMR: The dimethylamino group (δ ~2.2–2.8 ppm) and acetamide carbonyl (δ ~170 ppm) are diagnostic peaks .

- IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~2800 cm⁻¹ (N-CH₃) confirm functional groups .

- Mass Spectrometry: Molecular ion peak at m/z 130.19 (C₆H₁₄N₂O⁺) validates molecular weight .

Q. Q3. What safety protocols are essential for handling 2-(dimethylamino)-N,N-dimethylacetamide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of vapors (TLV: 10 ppm) .

- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. Q4. How does 2-(dimethylamino)-N,N-dimethylacetamide interact with opioid receptors, and what contradictions exist in pharmacological data?

Answer:

- Mechanism: The compound’s dimethylamino group facilitates µ-opioid receptor (MOR) binding, with Kᵢ values ~7.5 nM .

- Data Contradictions: Some studies report weak κ-opioid receptor (KOR) affinity (Kᵢ > 100 nM), while others show no activity . Resolve discrepancies via:

- Assay Variability: Compare radioligand binding (³H-DAMGO for MOR) vs. functional assays (cAMP inhibition).

- Species Differences: Human vs. rodent receptor isoforms may explain variance .

Q. Q5. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

Answer:

Q. Q6. How can computational modeling predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction: Tools like SwissADME estimate:

- Docking Studies: AutoDock Vina simulates binding to MOR (PDB ID: 4DKL) to identify critical residues (e.g., Asp147, Tyr148) .

Data Interpretation and Contradiction Resolution

Q. Q7. How to reconcile conflicting reports on the compound’s cytotoxicity in cancer cell lines?

Answer:

- Dose-Dependent Effects: Cytotoxicity varies between IC₅₀ = 10 µM (A549 lung cancer) and IC₅₀ > 100 µM (MCF-7 breast cancer) .

- Mechanistic Insights: Apoptosis induction in A549 cells vs. autophagy/senescence in others .

- Experimental Controls: Standardize assays (MTT vs. Annexin V staining) and culture conditions (serum-free media reduces variability) .

Methodological Recommendations

Q. Q8. What chromatographic methods are optimal for separating 2-(dimethylamino)-N,N-dimethylacetamide from reaction byproducts?

Answer:

- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA), retention time ~8.2 min .

- GC-MS: DB-5MS column; program from 100°C (2 min) to 250°C at 10°C/min .

Structural and Functional Analogues

Q. Q9. How do structural modifications (e.g., ethyl substitution for methyl groups) alter bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.